molecular formula C22H22FN3O2S B2538168 N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide CAS No. 895804-66-7

N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

Cat. No. B2538168
CAS RN: 895804-66-7
M. Wt: 411.5
InChI Key: YBGGXILXOVMGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide" is a complex organic molecule that likely possesses a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential applications in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives includes the treatment of acetophenone with thiourea and iodine, followed by condensation with ethyloxalyl chloride . These methods suggest possible synthetic routes for the thiazole and oxamide components of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a designer drug with a substituted pyrazole skeleton was determined using NMR and MS, along with the comparison of predicted and observed chemical shifts . This approach could be applied to determine the structure of "N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide".

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo a variety of chemical reactions. For instance, N,N-dimethyl N'-thioaroylformamidines can undergo exchange reactions, hydrolysis, S-methylation, and react with α-bromoketones and ketenes to give thiazoles and thiazines . These reactions could provide insights into the reactivity of the thiazole and oxamide groups in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their potential applications. For example, the crystal structure and solid-state 13C NMR analysis of oxamide derivatives have been performed to characterize the oxamide group . Additionally, the synthesis and spectral analysis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides provide information on the IR, 1H-NMR, and EIMS spectral data, which could be relevant for the analysis of the target compound .

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-7-8-14(2)18(11-13)26-21(28)20(27)24-10-9-19-15(3)25-22(29-19)16-5-4-6-17(23)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGXILXOVMGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.